DE(5-carboxamide)oxcarbazepine
Overview
Description
DE(5-carboxamide)oxcarbazepine is a compound with the molecular formula C14H11NO and an average mass of 209.243 Da . It is structurally related to carbamazepine, an antiepileptic drug .
Synthesis Analysis
Oxcarbazepine, a structurally similar compound, is rapidly reduced by cytosolic enzymes in the liver to its pharmacologically active metabolite, 10-monohydroxy derivative (MHD) . This step is mediated by cytosolic arylketone reductases . An improved process for the preparation of Oxcarbazepine involves reacting 10-methoxyiminostilbene with alkali metal cyanates in the presence of α-hydroxy acid .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a dibenzazepine nucleus bearing the 5-carboxamide substitute .
Chemical Reactions Analysis
The principal biotransformation product of oxcarbazepine in humans is the biologically active metabolite 10,11-dihydro-10-hydroxy-5H-dibenz[b,f]azepine-5-carboxamide (10 monohydroxy derivative; MHD), to which oxcarbazepine is rapidly reduced by cytosolic enzymes . The reduction of the keto-group of oxcarbazepine is enantioselective, with a predominance of S-MHD (80%) to R-MHD (20%) based on the area under the concentration-time curve (AUC) values in human plasma .
Physical and Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm3, a boiling point of 393.3±32.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C . It also has an enthalpy of vaporization of 64.3±3.0 kJ/mol and a flash point of 167.9±25.3 °C .
Scientific Research Applications
Pharmacology and Therapeutic Potential
DE(5-carboxamide)oxcarbazepine, a derivative of carbamazepine, has been explored for its potential in treating epilepsy, trigeminal neuralgia, and affective disorders. It is rapidly metabolized to its active form, 10,11-dihydro-10-hydroxy-carbamazepine, without significantly inducing hepatic oxidative metabolism. Clinical studies have shown that this compound is as effective as carbamazepine in reducing seizure frequency in various forms of epilepsy and may offer improved cognition and alertness in some patients. Its potential in trigeminal neuralgia management and acute mania treatment in affective disorders has been highlighted, although its role as a prophylactic agent in these conditions remains to be established. The drug's tolerability appears to be an advantage over carbamazepine, yet its full safety profile requires further examination (Grant & Faulds, 1992).
Clinical Use in Partial Epilepsy
This compound has confirmed efficacy and safety as a first-line treatment for adults and children with simple partial, complex partial, and secondarily generalized seizures. Its metabolism to the active metabolite MHD (10-hydroxy-10,11-dihydro-10-oxo-5H-dibenz[b,f]azepine-5-carboxamide) involves minimal hepatic cytochrome P450 enzymes, suggesting a lower potential for drug interactions. Rapid titration, minimal need for safety monitoring except for hyponatremia, and favorable tolerability compared to first-generation antiepileptic drugs position this compound as a valuable treatment alternative (Schmidt & Sachdeo, 2000).
Comparison with Other Antiepileptic Drugs
This compound stands out for having a similar clinical effect to carbamazepine but with fewer adverse effects, making it a drug of first choice in epilepsy treatment. Allergic toxicity studies suggest that it may be tolerated by patients who develop allergies towards carbamazepine, highlighting its role in providing safer epilepsy management options (Gram, 1994).
Therapeutic Drug Monitoring
Although therapeutic drug monitoring of this compound's primary metabolite MHD is not routinely warranted, it may be beneficial in certain scenarios, such as in elderly patients, during pregnancy, in cases of renal insufficiency, and to assess drug interactions or compliance. This approach aims to optimize seizure control by adjusting the drug dosage based on specific patient conditions, improving the overall management of epilepsy (Bring & Ensom, 2008).
Mechanism of Action
Target of Action
The primary target of the compound 5H-Dibenzo[b,f]azepin-10(11H)-one, also known as DE(5-carboxamide)oxcarbazepine or 10-Oxo-10,11-Dihydro-5H-dibenz[b,f]azepine, is the voltage-sensitive sodium channels in the brain . These channels play a crucial role in the propagation of action potentials in neurons, which are fundamental to the functioning of the nervous system.
Mode of Action
5H-Dibenzo[b,f]azepin-10(11H)-one interacts with its targets, the voltage-sensitive sodium channels, by blocking them . This blockade leads to the stabilization of hyper-excited neural membranes, suppression of repetitive neuronal firing, and diminishment of the propagation of synaptic impulses .
Biochemical Pathways
The affected biochemical pathway primarily involves the inhibition of sodium channel activity . By blocking these channels, 5H-Dibenzo[b,f]azepin-10(11H)-one prevents the excessive flow of sodium ions into the neurons, which can lead to hyperexcitability. This action helps to regulate the electrical activity in the brain and maintain neuronal stability.
Pharmacokinetics
5H-Dibenzo[b,f]azepin-10(11H)-one is rapidly reduced by cytosolic enzymes in the liver to its active metabolite, which is responsible for the pharmacological effect of the drug . This step is mediated by cytosolic arylketone reductases . The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and their impact on bioavailability are crucial for its therapeutic effect.
Result of Action
The molecular and cellular effects of 5H-Dibenzo[b,f]azepin-10(11H)-one’s action result in the reduction of seizure frequency and the relaxation of the central muscular system . It also inhibits the fighting reaction of mice , indicating a potential calming effect on the central nervous system.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
It has been found to interact with certain enzymes and proteins
Cellular Effects
Preliminary studies suggest that it may have an impact on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
6,11-dihydrobenzo[b][1]benzazepin-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO/c16-14-9-10-5-1-3-7-12(10)15-13-8-4-2-6-11(13)14/h1-8,15H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSZGCLXGCOECAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2NC3=CC=CC=C3C1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80176131 | |
Record name | DE(5-carboxamide)oxcarbazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80176131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21737-58-6 | |
Record name | De(5-carboxamide)oxcarbazepine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021737586 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DE(5-carboxamide)oxcarbazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80176131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DE(5-CARBOXAMIDE)OXCARBAZEPINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K14BE2W19M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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